N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-2-(N-methylbutylsulfonamido)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[butylsulfonyl(methyl)amino]-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N5O3S/c1-4-5-11-27(25,26)22(3)14-17(24)19-13-16-12-15(2)20-18(21-16)23-9-7-6-8-10-23/h12H,4-11,13-14H2,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHRROJYENSTDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N(C)CC(=O)NCC1=NC(=NC(=C1)C)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-2-(N-methylbutylsulfonamido)acetamide is a complex organic compound with potential therapeutic applications. Its unique structure, which includes a piperidinyl-pyrimidinyl moiety and a sulfonamide group, suggests diverse biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is , and its molecular weight is 290.40 g/mol. The compound features a piperidine ring, a pyrimidine core, and an acetamide linkage, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₆N₄O₂ |
| Molecular Weight | 290.40 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1797292-86-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor or receptor modulator, impacting various biochemical pathways. For instance, it has been noted for potential anti-inflammatory effects through the inhibition of pro-inflammatory enzymes.
Biological Activity Studies
Research has shown that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Studies suggest that derivatives of pyrimidine compounds demonstrate significant antimicrobial properties. The structure of this compound indicates potential effectiveness against bacterial and fungal strains.
- Anticancer Properties : Research indicates that similar compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Anti-inflammatory Effects : The sulfonamide group in the compound may confer anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Case Studies
Several studies have explored the biological activities of related compounds:
- Antimicrobial Evaluation : A study on pyrimidine derivatives showed varying degrees of antibacterial and antifungal activities when tested against clinical pathogens. The results indicated that modifications in the substituent groups significantly influenced activity levels .
- Cancer Research : Research published in the Journal of Medicinal Chemistry highlighted the anticancer potential of pyrimidine derivatives, suggesting that structural modifications could enhance efficacy against specific cancer types .
- Inflammatory Response Modulation : A study demonstrated that certain piperidine-containing compounds could effectively inhibit inflammatory responses in vitro, suggesting a mechanism that could be applicable to this compound .
Scientific Research Applications
This compound has been studied for its potential biological activities, particularly in the context of cancer therapeutics. Its structure suggests that it may interact with various molecular targets involved in cellular signaling pathways, potentially influencing tumor growth and progression.
Anticancer Properties
Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer activity. For example, research has shown that derivatives of pyrimidine and sulfonamide can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation and apoptosis .
Research Applications
-
Medicinal Chemistry :
- The compound is being evaluated for its efficacy as a novel therapeutic agent against various types of cancer. Its design incorporates features that enhance bioavailability and target specificity.
- Biochemical Studies :
-
Structure-Activity Relationship (SAR) Studies :
- The compound's structure allows for modifications that can be systematically studied to optimize its pharmacological properties. SAR studies are crucial for understanding which functional groups contribute to its biological activity.
Case Study 1: Antiproliferative Effects
In a study examining the antiproliferative effects of pyrimidine derivatives, it was found that compounds similar to N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-2-(N-methylbutylsulfonamido)acetamide showed significant inhibition of cell growth in various cancer cell lines, including breast and colon cancers. The study highlighted the importance of the piperidine moiety in enhancing cytotoxicity .
Case Study 2: Mechanism of Action
Another research effort focused on elucidating the mechanism by which pyrimidine-sulfonamide hybrids induce apoptosis in cancer cells. The findings indicated that these compounds could disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis .
Preparation Methods
Formation of 6-Methyl-2-(Piperidin-1-yl)Pyrimidin-4-yl Methanol
The pyrimidine core is synthesized via a condensation reaction between thiourea and β-keto esters, followed by chlorination at the 2- and 4-positions. Piperidine is introduced through nucleophilic aromatic substitution (NAS) under basic conditions (K₂CO₃, DMF, 80°C, 12 h), achieving 85–90% yield. Subsequent hydroxymethylation at the 4-position employs formaldehyde in a refluxing ethanol-water mixture (70°C, 6 h).
Table 2: Reaction Conditions for Piperidine Coupling
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Piperidine | DMF | 80°C | 12 h | 88% |
| K₂CO₃ | DMSO | 90°C | 10 h | 82% |
Synthesis of N-Methylbutylsulfonamide Intermediate
The sulfonamide group is introduced by reacting butylamine with methanesulfonyl chloride in dichloromethane (0°C, 2 h), followed by N-methylation using methyl iodide and NaH (THF, 25°C, 4 h). Patent CN1760175A highlights the importance of maintaining anhydrous conditions to prevent hydrolysis, with yields averaging 75–80%.
Acetamide Coupling and Final Assembly
The hydroxymethylpyrimidine intermediate is converted to a chloromethyl derivative using thionyl chloride (SOCl₂, reflux, 3 h). This intermediate undergoes nucleophilic displacement with 2-(N-methylbutylsulfonamido)acetamide in the presence of NaH (DMF, 60°C, 8 h). The final product is purified via column chromatography (silica gel, ethyl acetate/hexane), yielding 70–75%.
Table 3: Optimization of Acetamide Coupling
| Coupling Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| NaH | DMF | 60°C | 73% |
| K₂CO₃ | DMSO | 70°C | 68% |
Analytical Characterization
Critical quality control measures include:
- HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
- NMR : Distinct signals for piperidine (δ 1.45–1.60 ppm), sulfonamide (δ 3.10 ppm), and acetamide (δ 2.05 ppm).
- Mass Spectrometry : Molecular ion peak at m/z 397.54 [M+H]⁺.
Comparative Analysis of Synthetic Routes
Alternative methods, such as one-pot sequential coupling, reduce step count but suffer from lower yields (55–60%) due to intermediate instability. The modular approach remains preferred for industrial scalability.
Scale-Up Considerations
Key challenges in large-scale production include:
- Solvent Recovery : DMF and DMSO require distillation for reuse.
- Byproduct Management : Chloride salts from NAS reactions necessitate aqueous workup.
- Temperature Control : Exothermic reactions during sulfonylation demand jacketed reactors.
Q & A
Basic: What spectroscopic methods are recommended to confirm the structural integrity and purity of this compound?
To verify structural integrity, use 1H/13C NMR to confirm proton and carbon environments, focusing on the pyrimidine ring (6-methyl group), piperidine substituents, and sulfonamide linkages. IR spectroscopy can validate sulfonamide (S=O stretching ~1350 cm⁻¹) and acetamide (C=O ~1650 cm⁻¹) functional groups. High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is recommended for purity assessment, using acetonitrile/water gradients for optimal resolution .
Advanced: How can reaction conditions be optimized for synthesizing the pyrimidine core with high regioselectivity?
Regioselective synthesis of the 2-(piperidin-1-yl)-6-methylpyrimidine moiety requires controlled nucleophilic substitution. Use piperidine in anhydrous DMF at 80–90°C to favor substitution at the 2-position over the 4-position. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and optimize stoichiometry (1:1.2 molar ratio of precursor to piperidine). Microwave-assisted synthesis (100 W, 10 min) may enhance yield by reducing side reactions .
Basic: What are the key challenges in purifying this compound, and what techniques address them?
The compound’s hydrophobicity and polar sulfonamide group create solubility conflicts. Use flash chromatography with a gradient of dichloromethane/methanol (95:5 to 85:15) for intermediate purification. Final recrystallization in ethyl acetate/n-hexane (1:3) at 4°C improves crystallinity. For persistent impurities, employ preparative HPLC with a phenyl-hexyl stationary phase .
Advanced: How can computational modeling predict this compound’s binding affinity to biological targets?
Perform docking studies (AutoDock Vina or Schrödinger Suite) using the crystal structure of target proteins (e.g., kinases or GPCRs). Parameterize the ligand with density functional theory (DFT) -optimized geometries (B3LYP/6-31G* basis set). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Compare results with experimental IC50 values from enzyme inhibition assays .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Test kinase inhibition using a FRET-based assay (e.g., ADP-Glo™) against kinases like EGFR or CDK2. For antimicrobial activity, use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Cytotoxicity can be evaluated via MTT assay in HEK-293 or HeLa cell lines .
Advanced: How can contradictory data between computational predictions and experimental bioactivity be resolved?
Re-evaluate force field parameters in simulations to ensure accurate ligand partial charges. Experimentally, conduct isothermal titration calorimetry (ITC) to measure binding thermodynamics or surface plasmon resonance (SPR) for kinetic profiling. Cross-validate with X-ray crystallography of the ligand-protein complex (if crystals are obtainable) .
Basic: What solvents and catalysts are optimal for the sulfonamide coupling step?
Use DCM or THF as solvents to balance solubility and reactivity. Catalyze the sulfonamide formation with Hünig’s base (DIPEA) to deprotonate the sulfonamide intermediate. For sluggish reactions, add DMAP (5 mol%) to accelerate acylation. Maintain temperatures below 0°C to minimize hydrolysis .
Advanced: What strategies mitigate metabolic instability of the piperidine moiety in vivo?
Introduce deuterium at the 4-position of the piperidine ring to slow CYP450-mediated oxidation. Alternatively, replace piperidine with a morpholine ring to reduce basicity. Validate stability via microsomal assays (human liver microsomes, NADPH cofactor) and compare half-life improvements .
Basic: How is the compound’s stability under varying pH conditions assessed?
Conduct forced degradation studies : incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV/MS to identify breakdown products (e.g., hydrolysis of the acetamide or sulfonamide bond). Use Arrhenius kinetics to extrapolate shelf-life under storage conditions .
Advanced: What synthetic routes enable isotopic labeling for pharmacokinetic studies?
Incorporate 13C or 15N labels via reductive amination of the pyrimidine intermediate using labeled ammonium acetate. For deuterium labeling, use D2O/NaBD4 in the reduction step. Confirm isotopic purity by high-resolution mass spectrometry (HRMS) and quantify via NMR isotope shift analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
